4-Fluor-2-methoxypyridin

Übersicht

Beschreibung

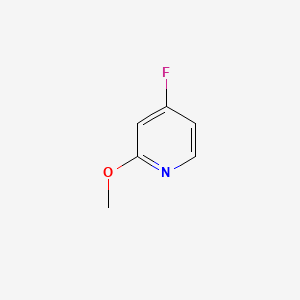

4-Fluoro-2-methoxypyridine: is a fluorinated pyridine derivative with the molecular formula C6H6FNO and a molecular weight of 127.12 g/mol . This compound is characterized by the presence of a fluorine atom at the fourth position and a methoxy group at the second position on the pyridine ring. It is a colorless liquid with a boiling point of 22-23°C at 2 Torr

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate in Organic Chemistry

4-Fluoro-2-methoxypyridine serves as a crucial synthetic intermediate in the production of various organic compounds. Its reactivity allows it to participate in multiple chemical transformations, leading to the synthesis of complex molecules.

Key Applications:

- Synthesis of Phenylureas : It is used to prepare ortho-substituted phenylureas, which act as antagonists for the 5-Hydroxytryptamine (5-HT3) receptor. This application is significant in developing treatments for conditions like nausea and anxiety disorders .

- Hydroxamic Acids : The compound is also involved in synthesizing hydroxamic acids and their prodrugs, which are inhibitors for Botulinum neurotoxin A light chain, highlighting its role in therapeutic development .

Pharmacological Research

In pharmacology, 4-fluoro-2-methoxypyridine has been investigated for its potential to enhance drug properties, particularly concerning metabolic stability and bioavailability.

Case Studies:

- Improved Pharmacokinetics : A study demonstrated that derivatives of 4-fluoro-2-methoxypyridine showed enhanced metabolic stability and half-life compared to their non-fluorinated counterparts. For instance, a compound with a pyridine C-ring exhibited superior pharmacokinetic profiles, including lower clearance rates and higher oral bioavailability .

- GPR40 Agonists : Compounds derived from 4-fluoro-2-methoxypyridine have been tested in vivo for their ability to lower blood glucose levels in diabetic models, indicating their potential as therapeutic agents for diabetes management .

Synthesis of Bioactive Compounds

The compound is instrumental in synthesizing various bioactive molecules, including those with applications in treating diseases.

Applications:

- Benzothiazole Derivatives : 4-Fluoro-2-methoxypyridine has been utilized in synthesizing benzothiazole derivatives, which possess significant biological activity .

- Privileged Structural Units : Research has shown that this compound can be used to create privileged structural units found in natural products and approved drugs, such as fusaric acid and epibatidine, through innovative synthetic methodologies .

Analytical Chemistry

In analytical chemistry, 4-fluoro-2-methoxypyridine is employed as a reagent for various analytical techniques due to its chemical properties.

Applications:

- Chromatography : It can serve as a standard or reagent in chromatographic methods for analyzing complex mixtures .

- Spectroscopy : The compound's unique spectral characteristics make it suitable for use in spectroscopic analyses, aiding in the identification and quantification of other substances .

Data Table: Applications Overview

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for phenylureas | Important for developing 5-HT3 receptor antagonists |

| Pharmacological Research | Enhancing drug properties | Improved metabolic stability and bioavailability |

| Synthesis of Bioactive Compounds | Production of benzothiazole derivatives | Significant biological activity observed |

| Analytical Chemistry | Reagent for chromatography and spectroscopy | Useful for analyzing complex mixtures |

Wirkmechanismus

- Mode of Action The fluorine atom and methoxy group influence the electronic properties of the pyridine ring, potentially affecting its reactivity and interaction with other molecules.

Its unique chemical features make it an intriguing candidate for investigation in drug development and other applications . 🌟

Biochemische Analyse

Biochemical Properties

4-Fluoro-2-methoxypyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure is highly electronegative, which can influence the compound’s reactivity and binding affinity. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as cytochrome P450 enzymes. These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of 4-Fluoro-2-methoxypyridine on cellular processes are diverse and depend on the concentration and exposure duration. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. It can modulate the expression of genes involved in these pathways, leading to changes in cellular metabolism and function. For instance, 4-Fluoro-2-methoxypyridine can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage .

Molecular Mechanism

At the molecular level, 4-Fluoro-2-methoxypyridine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. The fluorine atom’s electronegativity can enhance the compound’s binding affinity to these targets, leading to enzyme inhibition or activation. Additionally, 4-Fluoro-2-methoxypyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-2-methoxypyridine can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to 4-Fluoro-2-methoxypyridine can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression patterns .

Dosage Effects in Animal Models

The effects of 4-Fluoro-2-methoxypyridine in animal models vary with different dosages. At low doses, this compound can exhibit beneficial effects, such as enhanced antioxidant defense and reduced inflammation. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration .

Metabolic Pathways

4-Fluoro-2-methoxypyridine is involved in various metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. These interactions can affect the metabolic flux and levels of metabolites, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 4-Fluoro-2-methoxypyridine is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it can be actively transported into mitochondria, where it exerts its effects on mitochondrial function and oxidative stress responses .

Subcellular Localization

The subcellular localization of 4-Fluoro-2-methoxypyridine is influenced by targeting signals and post-translational modifications. This compound can localize to specific compartments, such as the mitochondria and nucleus, where it interacts with key biomolecules involved in cellular metabolism and gene expression. These interactions can modulate the compound’s activity and function, contributing to its overall biochemical effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methoxypyridine can be synthesized from 2-methoxy-4-nitropyridine 1-oxide . The synthesis involves the reduction of the nitro group to an amino group, followed by diazotization and fluorination . The reaction conditions typically involve the use of reducing agents such as sodium dithionite and fluorinating agents like hydrogen fluoride or tetrafluoroboric acid .

Industrial Production Methods: In industrial settings, the production of 4-fluoro-2-methoxypyridine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is often produced under inert gas conditions to prevent oxidation and degradation .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-2-methoxypyridine undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like or in polar aprotic solvents.

Oxidation: Oxidizing agents such as or .

Reduction: Reducing agents like or .

Major Products:

Nucleophilic substitution: Formation of substituted pyridines.

Oxidation: Formation of 4-fluoro-2-pyridone.

Reduction: Formation of 4-fluoro-2-methoxypiperidine.

Vergleich Mit ähnlichen Verbindungen

- 2-Fluoro-4-methoxypyridine

- 4-Fluoro-2-hydroxypyridine

- 4-Fluoro-2-chloropyridine

Comparison: 4-Fluoro-2-methoxypyridine is unique due to the combination of the fluorine and methoxy substituents, which impart distinct chemical and physical propertiesThe presence of a methoxy group instead of a hydroxyl or chlorine group also influences the compound’s solubility and interaction with other molecules .

Biologische Aktivität

4-Fluoro-2-methoxypyridine (C₆H₆FNO) is a fluorinated heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

4-Fluoro-2-methoxypyridine features a pyridine ring with a methoxy group and a fluorine atom at the 4-position. Its molecular weight is approximately 113.11 g/mol. The presence of the fluorine atom enhances its lipophilicity, which can influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that 4-fluoro-2-methoxypyridine exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved .

2. Anticancer Potential

The compound has been evaluated for its antiproliferative activity against several cancer cell lines, including breast, colon, and lung cancers. A study reported that derivatives of 4-fluoro-2-methoxypyridine exhibited varying degrees of cytotoxicity, with some analogs showing enhanced activity compared to the parent compound. The observed anticancer effects are thought to arise from the inhibition of key signaling pathways involved in cell proliferation and survival .

3. Inhibition of Enzymatic Activity

4-Fluoro-2-methoxypyridine has been identified as an inhibitor of certain enzymes, including p38 MAP kinase. This inhibition is significant due to p38's role in inflammatory responses and cancer progression. The compound's ability to modulate this pathway suggests potential therapeutic applications in inflammatory diseases and cancer treatment .

The biological activity of 4-fluoro-2-methoxypyridine can be attributed to several mechanisms:

- Reversible Binding : The compound may form reversible covalent bonds with target biomolecules, influencing their activity.

- Lipophilicity : Increased lipophilicity enhances cellular uptake, allowing for greater bioavailability and interaction with intracellular targets.

- Enzyme Inhibition : By inhibiting specific kinases or other enzymes, it can alter critical signaling pathways involved in disease processes.

Case Study 1: Antimicrobial Efficacy

In a controlled study, 4-fluoro-2-methoxypyridine was tested against a panel of bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that while effective against certain pathogens, the compound's efficacy varies significantly across different bacterial species .

Case Study 2: Anticancer Activity

In vitro assays were conducted on breast cancer cell lines treated with varying concentrations of 4-fluoro-2-methoxypyridine. The results showed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

The data indicate a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent .

Eigenschaften

IUPAC Name |

4-fluoro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWFJFBUHTUVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70320545 | |

| Record name | 4-Fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70320545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96530-81-3 | |

| Record name | 4-Fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70320545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUORO-2-METHOXYPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main use of 4-fluoro-2-methoxypyridine according to the research?

A1: The research article describes 4-fluoro-2-methoxypyridine as a precursor in the synthesis of 4-fluoro-2-pyridone []. This compound is an analog of uracil, a nucleobase found in RNA. The study focuses on the synthesis methodology rather than the applications of 4-fluoro-2-methoxypyridine itself.

Q2: What is the reaction involved in converting 4-fluoro-2-methoxypyridine to 4-fluoro-2-pyridone?

A2: The research describes an ether cleavage reaction using trimethylsilyl iodide to convert 4-fluoro-2-methoxypyridine to 4-fluoro-2-pyridone []. This method provides a route to obtain the desired uracil analog.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.